sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a chemical compound with the molecular formula C11H9NaO3 It is known for its unique structure, which includes a methoxy group and an indene moiety
Mechanism of Action
Target of Action
The compound Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is likely to interact with Voltage-gated sodium (Na V) channels . These channels are responsible for the rapid rising-phase of action potentials in excitable cells . Over 1,000 mutations in Na V channels are associated with human diseases including epilepsy, periodic paralysis, arrhythmias, and pain disorders .
Mode of Action
Based on its structural similarity to sodium methanethiolate , it can be inferred that it may act as a powerful nucleophile . This suggests that it could participate in reactions leading to the formation of new bonds, potentially affecting the function of its target proteins.
Biochemical Pathways
Given its potential interaction with na v channels , it might influence the action potential generation and propagation in excitable cells. This could have downstream effects on neuronal signaling and muscle contraction, among other physiological processes.
Pharmacokinetics
Based on studies of similar compounds , it can be inferred that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall pharmacological effect.
Result of Action
Given its potential interaction with na v channels , it could potentially modulate the function of these channels, thereby affecting the excitability of cells.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s solubility and stability. Moreover, the presence of other molecules could potentially interfere with its interaction with its target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves organic synthesis techniques. One common method includes the reaction of 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid with sodium methoxide. The reaction is carried out under reflux conditions in methanol, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of a sodium methanolate group.
6-Methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sodium methanolate group.
Properties
CAS No. |
1461727-03-6 |
---|---|
Molecular Formula |
C11H9NaO3 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C11H10O3.Na/c1-14-9-3-2-7-4-8(6-12)11(13)10(7)5-9;/h2-3,5-6,12H,4H2,1H3;/q;+1/p-1/b8-6+; |
InChI Key |
JMIGKKUFLUGTGM-WVLIHFOGSA-M |
SMILES |
COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+] |
Isomeric SMILES |
COC1=CC2=C(C/C(=C\[O-])/C2=O)C=C1.[Na+] |
Canonical SMILES |
COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.